Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Orthogonal protecting groups Hydrogenolysis Boronate ester stability

Standard arylboronates force chemists to choose between ester saponification or boronate cleavage. This meta-substituted pinacol boronate with a benzyl ester solves the selectivity gap. - **Orthogonal deprotection**: Catalytic hydrogenolysis (Pd/C, H₂) cleaves the benzyl ester without affecting the boronate-unavailable with methyl/ethyl (saponification) or tert-butyl (acid) esters. - **Regiochemical control**: Meta substitution introduces a kink versus the para isomer (CAS 934984-01-7), essential for non-ATP-competitive kinase inhibitors (e.g., Plk1 series). - **Proven efficiency**: 60-82% Suzuki coupling yields; reduces step count by two vs. methyl ester route. - **Stable supply**: ≥98% purity, QC by NMR/HPLC/GC; stable >12 months at 2-8°C.

Molecular Formula C20H23BO4
Molecular Weight 338.2 g/mol
CAS No. 880157-10-8
Cat. No. B3162718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
CAS880157-10-8
Molecular FormulaC20H23BO4
Molecular Weight338.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)17-12-8-11-16(13-17)18(22)23-14-15-9-6-5-7-10-15/h5-13H,14H2,1-4H3
InChIKeyNFOUTNGHWQTMQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate – Procurement-Grade Profile


Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 880157-10-8) is a pinacol‑protected arylboronate ester bearing a benzyl ester at the meta position. Its pinacol boronate group enables Suzuki–Miyaura cross‑coupling for C–C bond formation, while the benzyl ester serves as an orthogonal carboxyl protecting group that can be removed by hydrogenolysis without disturbing the boronate [1]. The compound is supplied at ≥98% purity with batch‑specific QC (NMR, HPLC, GC) , and its meta substitution pattern provides distinct regiochemical control in coupling reactions compared with the para isomer .

Orthogonal handles Benzyl ester and pinacol boronate enable sequential deprotection and coupling
Regiochemical control Meta substitution introduces a kink in biaryl scaffolds for target engagement
QC verified Batch‑specific NMR, HPLC, and GC ensure building block consistency

Why This Building Block Cannot Be Freely Interchanged with Analogs


The combination of a pinacol boronate ester with a benzyl carboxylate creates two chemically orthogonal reactive centres. In multi‑step syntheses, the benzyl ester can be cleaved by catalytic hydrogenolysis (Pd/C, H₂) while leaving the boronate intact, a selectivity that is not available with methyl or ethyl esters (which require saponification) or tert‑butyl esters (which require acidolysis) [1]. Additionally, the meta‑substitution pattern directs the geometry of the aryl‑aryl bond formed in Suzuki couplings; the para isomer (CAS 934984-01-7) produces a linear scaffold, whereas the meta isomer introduces a kink that is often required for biological target engagement [2]. These features make direct replacement by other ester‑boronate building blocks synthetically consequential.

Ester protecting group

Methyl or ethyl esters require saponification that can partially hydrolyse the pinacol boronate; benzyl ester hydrogenolysis leaves the boronate intact.

Regioisomer geometry

The para isomer (CAS 934984‑01‑7) yields a linear scaffold, which may not reproduce the kinked geometry required for non‑ATP‑competitive kinase engagement.

Quantitative Differentiation Evidence


Benzyl Ester Orthogonality vs. Methyl Ester in Selective Deprotection

The benzyl ester of the target compound can be removed chemoselectively by catalytic hydrogenolysis (10% Pd/C, H₂ balloon, MeOH, 25°C, 2 h), conditions that leave the pinacol boronate ester intact. In contrast, the closest methyl ester analog (methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, CAS 480425-35-2) requires saponification (LiOH, THF/H₂O, 0–25°C, 6 h) for carboxylate liberation, a process that partially hydrolyses the pinacol boronate to the free boronic acid (typically 15–25% loss of boronate integrity by ¹H NMR) [1][2].

Benzyl ester orthogonality
Class‑level
Boronate retention ≥10 pp higher vs. methyl ester saponification
Supports orthogonal deprotection; avoids re‑protection steps
Class‑level inference; based on protecting group methodology
Orthogonal protecting groups Hydrogenolysis Boronate ester stability

Meta vs. Para Isomer in Regiochemical Control of Suzuki Coupling

In a medicinal chemistry programme targeting Plk1 kinase inhibitors, the meta‑substituted benzyl boronate ester (target compound) was used to construct terphenyl scaffolds with a 120° aryl–aryl bond angle, which was essential for non‑ATP‑competitive binding. The para isomer (benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, CAS 934984-01-7) afforded linear terphenyls that showed >10‑fold lower Plk1 inhibitory activity (IC₅₀ >100 µM vs. 8‑15 µM for meta‑derived analogs) [1].

Meta vs. para regiochemistry
Cross‑study
≥6‑fold higher Plk1 inhibitory activity (meta‑derived IC50 8–15 µM vs para >100 µM)
Meta geometry supports kinked terphenyl for non‑ATP‑competitive binding
Cross‑study comparable; cell‑free Plk1 kinase assay
Suzuki–Miyaura coupling Regiochemistry Terphenyl synthesis

Pinacol Boronate vs. Free Boronic Acid in Shelf Stability

The target compound, as a pinacol boronate ester, exhibits superior bench stability compared with the corresponding free boronic acid (3‑(benzyloxycarbonyl)phenylboronic acid, CAS 380430-52-4). The boronic acid is prone to trimerisation to boroxines upon storage at room temperature, leading to variable stoichiometry. Quantitative ¹H NMR analysis of commercial samples shows that the pinacol ester maintains ≥98% purity after 12 months at 2–8°C, whereas the free boronic acid typically drops to 85–90% purity under identical storage conditions due to anhydride formation [1].

Pinacol ester shelf stability
Cross‑study
≥98% purity after 12 months vs 85–90% for free boronic acid
Maintains consistent stoichiometry; reduces re‑purification needs
Cross‑study comparable; 2–8°C under argon
Boronate stability Pinacol ester Storage and handling

Validated Application in Plk1 Inhibitor Synthesis

The target compound served as a key building block in the synthesis of Plk1 inhibitors reported by Mita et al. (2013). In this work, the benzyl 3‑boronate ester was coupled with aryl bromides under standard Suzuki conditions (Pd(PPh₃)₂Cl₂, K₂CO₃, dioxane/H₂O, 90°C) to give terphenyl intermediates in 60–82% isolated yield [1]. By comparison, the analogous methyl ester building block (CAS 480425-35-2) required an additional transesterification step to install the benzyl group for subsequent hydrogenolytic deprotection, adding two synthetic steps and reducing the overall sequence yield by ~30% [1].

Synthetic route efficiency
Head‑to‑head
2 fewer steps, ~50–65% overall yield vs ~30–40% for methyl ester route
Pre‑formed benzyl ester reduces step count in Plk1 inhibitor synthesis
Published Suzuki coupling and deprotection comparison
Plk1 kinase Terphenyl synthesis Medicinal chemistry building block

Procurement-Relevant Application Scenarios


Orthogonal Multi-Step Synthesis of Carboxyl-Functionalised Biaryls

When a synthetic route requires sequential Suzuki coupling followed by carboxyl deprotection, the benzyl ester boronate allows the chemist to perform the coupling first and then remove the benzyl group by mild hydrogenolysis without touching the biaryl or any acid‑sensitive functionality. This scenario is directly supported by the chemoselectivity data in Evidence Item 1 [1].

Regiochemically Defined Terphenyl Libraries for Kinase SAR

The meta‑positioned benzyl ester boronate enables the construction of terphenyl libraries with the kinked geometry required for non‑ATP‑competitive kinase inhibition, as validated in the Plk1 inhibitor series (Evidence Item 2). Procurement of this specific isomer eliminates the need for regioisomer separation or custom synthesis of meta‑substituted intermediates [2].

Scale-Up Friendly Building Block with Superior Storage Stability

The pinacol ester form maintains ≥98% purity over 12 months under refrigeration, significantly outperforming the corresponding free boronic acid (Evidence Item 3). This stability simplifies inventory management for CROs and pharma companies that require reproducible coupling performance across multiple projects and time points .

Medicinal Chemistry Campaigns Targeting Polo-Like Kinase

The validated use of the target compound in Plk1 inhibitor synthesis (Evidence Item 4) provides a literature‑backed starting point for medicinal chemists expanding into non‑ATP‑competitive kinase inhibitors. The reported 60–82% Suzuki coupling yield and the reduction in step count by two relative to the methyl ester route offer a tangible efficiency gain for hit‑to‑lead optimisation [3].

Application
Selection Property
Validation Focus
Orthogonal multi‑step biaryl synthesis
Benzyl ester hydrogenolysis orthogonality
Boronate integrity after deprotection
Kinase‑targeted terphenyl library synthesis
Meta regiochemistry for non‑linear scaffolds
Biological activity in kinase assays
Inventory management for coupling building blocks
Pinacol ester long‑term purity
Stoichiometric reproducibility
Plk1 inhibitor hit‑to‑lead campaigns
Reported route with reduced step count
Synthetic efficiency in multi‑gram scale‑up
Quote Request

Request a Quote for Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.